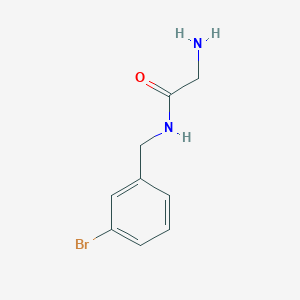

2-Amino-N-(3-bromo-benzyl)-acetamide

Description

2-Amino-N-(3-bromo-benzyl)-acetamide is a brominated acetamide derivative featuring a benzyl group substituted with a bromine atom at the 3-position.

Properties

IUPAC Name |

2-amino-N-[(3-bromophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIJYMCFNCHRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-bromo-benzyl)-acetamide typically involves the reaction of 3-bromo-benzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-bromo-benzylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the bromine atom can yield the corresponding benzylamine derivative.

Substitution: The bromine atom in the benzyl ring can be substituted with various nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

2-Amino-N-(3-bromo-benzyl)-acetamide has been investigated for its potential as a pharmacophore in drug design. Its unique structural features, including the amino and bromo groups, allow for interactions with biological targets such as enzymes and receptors. These interactions can influence binding affinity and specificity, making it a valuable candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research indicates that compounds similar to this compound may inhibit key glycolytic enzymes like GAPDH, which are crucial in cancer metabolism. In studies involving pancreatic ductal adenocarcinoma (PDAC) cells, derivatives of bromo-substituted compounds have shown promising antiproliferative effects, suggesting that targeting metabolic pathways could be an effective strategy against cancer .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block for creating bioactive compounds and materials.

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that may include methods such as continuous flow reactors to enhance efficiency. Purification techniques like recrystallization and chromatography are essential to achieve high purity levels necessary for research applications .

Material Science

Development of New Materials

In material science, this compound can be utilized to develop new materials with specific properties, such as polymers or nanomaterials. The unique structural components of this compound contribute to its reactivity and potential applications in creating advanced materials with tailored functionalities.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-Amino-N-(3-bromo-benzyl)-acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amino and acetamide groups can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Halogen Substitution (Br vs. Cl)

- 2-Amino-N-[3-(2-chloro-benzoyl)-5-ethyl-thiophen-2-yl]acetamide (C₁₅H₁₅ClN₂O₂S): Replacing bromine with chlorine reduces molecular weight and polarizability. The chloro-substituted compound exhibits a planar N-C(=O)-C-N unit and dihedral angles of 7.84° and 88.11° with the thiophene ring, influencing crystallinity . Key Difference: Bromine’s larger atomic size may enhance steric hindrance and alter intermolecular interactions compared to chlorine.

Aromatic Ring Modifications

- 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]-acetamide (3i): Incorporates a benzo[b]thiophene core and methoxy groups. Melting point: 164–166°C; synthesized via bromoacetylation with 82% yield .

- N-(3-Bromobenzyl)acetamide: Simple benzyl analog with bromine at the 3-position. Molecular formula: C₉H₁₀BrNO . Key Difference: Lack of the 2-amino group reduces hydrogen-bonding capacity, likely lowering melting points and biological activity.

Multi-Halogenated Derivatives

- 2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide (C₈H₇BrF₂N₂O): Molecular weight: 289.06 g/mol; InChIKey: LFQSCWFLJHTTHZ . Key Difference: Additional fluorine atoms increase electronegativity and may improve metabolic stability but reduce lipophilicity compared to mono-bromo derivatives.

Physical and Spectral Properties

- Trends : Brominated derivatives generally exhibit higher melting points than chlorinated analogs due to stronger van der Waals forces. Iodinated compounds (e.g., 3j, 3m) show even higher melting points (~170–202°C) .

Biological Activity

2-Amino-N-(3-bromo-benzyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom on the benzyl group, which contributes to its unique chemical properties. The presence of the amino group and the acetamide moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, thereby disrupting crucial cellular pathways. For instance, it has been suggested that compounds with similar structures can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme critical in glycolysis, which is often upregulated in cancer cells .

- Receptor Modulation : It may bind to various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression Regulation : The compound could affect gene expression by interacting with transcription factors, leading to altered protein synthesis.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For example, compounds similar in structure have shown effectiveness against various bacterial strains, indicating potential for further exploration in antimicrobial applications .

Anticancer Activity

The anticancer potential of this compound is particularly significant. Studies have demonstrated that compounds targeting glycolytic pathways can selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial in developing effective cancer therapies .

Case Studies

- Inhibition of Cancer Cell Growth : A study investigated the effects of similar brominated compounds on pancreatic ductal adenocarcinoma (PDAC) cells. Results indicated significant antiproliferative effects, suggesting that this compound could exhibit comparable activity against cancer cell lines .

- Antibacterial Efficacy : Another study highlighted the antibacterial activity of related compounds against Escherichia coli and Staphylococcus aureus, showcasing their potential as therapeutic agents against resistant bacterial strains .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, receptor modulation |

| 2-Amino-N-(2-bromo-benzyl)-acetamide | Low | Moderate | Enzyme inhibition |

| 2-Amino-N-(4-bromo-benzyl)-acetamide | Moderate | Low | Receptor modulation |

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl-Bromine Position

The bromine atom on the benzyl group undergoes substitution reactions with nucleophiles. This reactivity is analogous to aryl halides and can proceed via ionic or radical pathways depending on conditions.

Key Examples:

-

Methoxylation : Treatment with sodium methoxide (NaOCH₃) in methanol replaces bromine with a methoxy group, forming 2-amino-N-(3-methoxybenzyl)-acetamide. This reaction is stereospecific and proceeds under mild conditions (40–80°C) .

-

Ammonolysis : Reaction with methanolic ammonia under pressure (4–5 kg/cm², 70–77°C) substitutes bromine with an amino group, yielding 2-amino-N-(3-aminobenzyl)-acetamide .

Table 1: Substitution Reactions of the Benzyl-Bromine Group

Alkylation and Acylation of the Amino Group

The primary amino group participates in alkylation and acylation reactions, modifying the compound’s pharmacological properties.

-

Acetylation : Reaction with acetic anhydride in tetrahydrofuran (THF) in the presence of pyridine yields N-acetylated derivatives. This step is critical for enhancing metabolic stability .

-

Bromoacetylation : Treatment with bromoacetyl bromide and triethylamine (TEA) in acetonitrile generates N-bromoacetyl intermediates, which are precursors for further functionalization .

Mechanistic Insight :

The amino group acts as a nucleophile, attacking electrophilic agents (e.g., acetyl chloride, bromoacetyl bromide). Steric hindrance from the benzyl group may influence reaction rates.

Reduction:

-

Debromination : Sodium borohydride (NaBH₄) in ethanol reduces the C-Br bond to C-H, yielding 2-amino-N-benzyl-acetamide. This reaction is selective and avoids reduction of the amide group .

-

Nitro Group Reduction : If a nitro group is introduced (e.g., via nitration), catalytic hydrogenation (H₂/Pd-C) converts it to an amine .

Oxidation:

-

Bromine Oxidation : Under radical conditions (e.g., N-bromoacetamide (NBA) with light), the benzyl-bromine may participate in allylic bromination or form dibromo derivatives .

Coupling Reactions

The acetamide structure facilitates coupling reactions, particularly in peptide synthesis:

-

Amide Bond Formation : Using coupling agents like isobutyl chloroformate, the amino group reacts with carboxylic acids to form dipeptide analogs. For example, coupling with Boc-protected amino acids in methylene chloride at -40°C to -70°C generates hybrid structures .

Table 2: Representative Coupling Reactions

| Partner Reagent | Coupling Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Boc-glycine | Isobutyl chloroformate | -40°C, DCM | Glycine conjugate | 75% |

| Benzylamine | TEA, DMF | RT, 2 hr | N-benzyl derivative | 68% |

Acid/Base-Mediated Rearrangements

-

Hydrolysis : Under acidic conditions (HCl/H₂O), the acetamide hydrolyzes to 2-amino-N-(3-bromo-benzyl)-acetic acid. Alkaline conditions (NaOH) may degrade the bromine substituent .

-

Cyclization : Heating in DMF induces intramolecular cyclization, forming quinazolinone derivatives via elimination of HBr .

Radical Reactions

N-Bromoacetamide (NBA) promotes radical pathways:

-

Bromination : NBA generates bromine radicals under UV light, leading to dibromination or allylic bromination of the benzyl group .

-

Addition to Olefins : In the presence of cyclohexene, NBA forms 2-bromo-N-bromoacetimidate adducts, though this is less relevant to the parent compound .

Critical Analysis of Reaction Selectivity

Q & A

Q. What are the established synthetic routes for 2-Amino-N-(3-bromo-benzyl)-acetamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of this compound can be adapted from analogous acetamide preparations. For example, coupling 2-aminoacetamide derivatives with halogenated benzyl groups often employs nucleophilic substitution or amide bond formation. Key parameters include:

- Solvent selection : Ethanol or DMF under reflux (60–80°C) improves solubility and reaction rates .

- Catalysts : Base catalysts like triethylamine or DMAP can enhance coupling efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/DMSO mixtures ensures purity .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (1.2:1 molar ratio of benzyl bromide to acetamide precursor) mitigates side reactions .

Q. How is the purity and identity of this compound verified post-synthesis?

Methodological Answer: Analytical techniques are critical for validation:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- NMR : and NMR confirm structure (e.g., aromatic protons at δ 7.2–7.5 ppm for the bromobenzyl group; acetamide carbonyl at δ 168–170 ppm) .

- Mass spectrometry : ESI-MS ([M+H] expected m/z ~297 for CH_{10BrNO) validates molecular weight .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound, particularly regarding bromine positioning?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal:

- Data collection : Use MoKα radiation (λ = 0.71073 Å) on a single crystal (0.3–0.5 mm size) at 293 K .

- Heavy atom refinement : Bromine’s high electron density requires anisotropic displacement parameters (ADPs) to resolve positional disorder .

- Validation tools : PLATON or CCDC Mercury assess geometric accuracy (e.g., bond lengths: C–Br ~1.9 Å; C=O ~1.23 Å) .

- Hydrogen bonding : Identify intramolecular interactions (e.g., N–H···O) stabilizing the acetamide moiety .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-bromo-benzyl group in biological activity?

Methodological Answer:

- Analog synthesis : Replace the 3-bromo group with Cl, F, or methyl groups to compare steric/electronic effects .

- Biological assays : Test inhibition of bacterial aminoacyl-tRNA synthetase (see ) using MIC (minimum inhibitory concentration) assays .

- Computational docking : Use AutoDock Vina to model interactions between the bromobenzyl group and enzyme active sites (PDB: 1JZY) .

- Data correlation : Compare logP values (lipophilicity) and IC to assess bromine’s impact on membrane permeability .

Q. What methodologies address discrepancies in reported biological activities of structurally similar acetamide derivatives?

Methodological Answer:

- Meta-analysis : Compile data from multiple studies (e.g., IC, assay conditions) to identify outliers .

- Controlled variables : Standardize assay parameters (pH, temperature, solvent DMSO concentration ≤1%) to minimize variability .

- Purity reassessment : Re-analyze conflicting compounds via HPLC-MS to rule out degradation or impurities .

- Statistical modeling : Apply ANOVA or multivariate regression to isolate structural factors (e.g., halogen size) influencing activity .

Q. How can stability studies under varying conditions inform the storage and handling protocols for this compound?

Methodological Answer:

- Forced degradation : Expose the compound to heat (60°C), UV light, and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- Thermal analysis : TGA/DSC identifies decomposition temperatures (e.g., onset at ~200°C for acetamides) .

- Storage recommendations : Store at –20°C in amber vials with desiccants to prevent hydrolysis or photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.